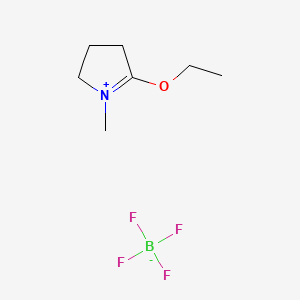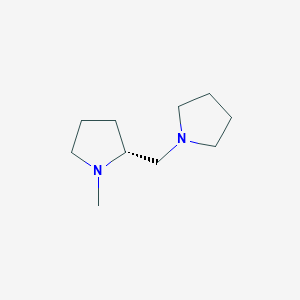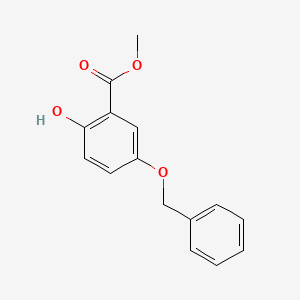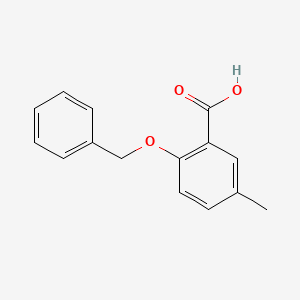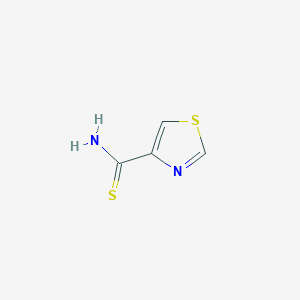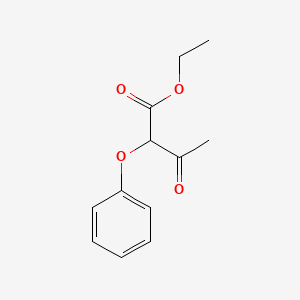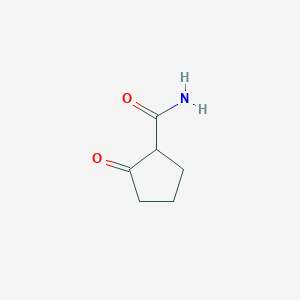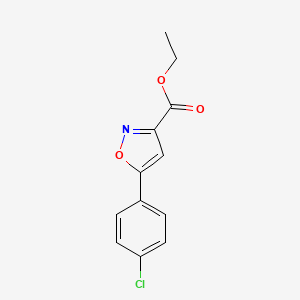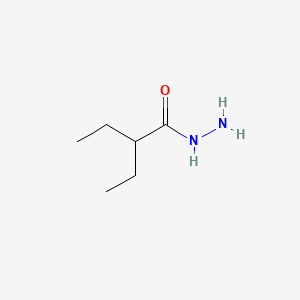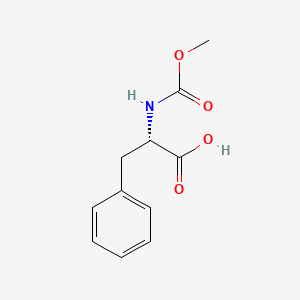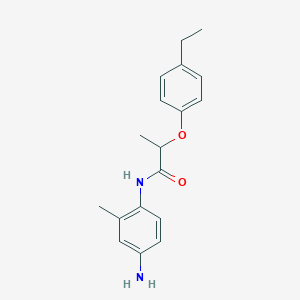
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide” is a complex organic compound. It contains an amide group (-CONH2), a phenyl group (C6H5), an amino group (-NH2), a methyl group (-CH3), and an ethyl group (-C2H5). The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the amino and ethyl groups, and the attachment of the phenoxy group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could significantly influence the compound’s structure and properties.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the amino group could participate in acid-base reactions, and the amide group could be hydrolyzed under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, stability, and reactivity) would depend on its molecular structure. However, without experimental data, these properties can’t be accurately predicted.科学的研究の応用
Antibacterial and Antifungal Agents : A study synthesized various derivatives, including N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, and tested their antibacterial and antifungal activities. Some derivatives showed significant activity, comparable to standard antibacterial and antifungal agents (Helal et al., 2013).
Quantum Chemical Studies for Anticancer Drugs : Quantum chemical studies of a similar compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, were conducted to understand its properties as an anti-prostatic carcinoma drug. The studies focused on molecular properties like steric energy and molecular orbital analyses (Otuokere & Amaku, 2015).
Anticancer Activity of Derivatives : Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, showed potential for anticancer activity. These compounds were evaluated for their effectiveness against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Prostate Cancer Imaging : Carbon-11-labeled propanamide derivatives were synthesized as selective androgen receptor modulator radioligands for prostate cancer imaging. These compounds, structurally related to N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, were evaluated for their potential in positron emission tomography (PET) imaging of prostate cancer (Gao et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should always be taken when working with chemicals, including the use of personal protective equipment and proper ventilation.
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it’s a new compound, preliminary studies would likely focus on determining its physical and chemical properties, studying its reactivity, and testing its biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and peer-reviewed research would be needed. Always follow standard safety procedures when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.
特性
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-5-8-16(9-6-14)22-13(3)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNTNCVIMVYNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

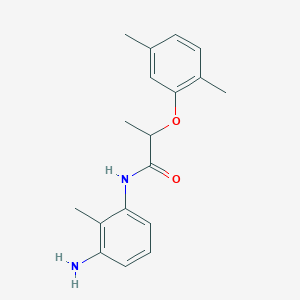
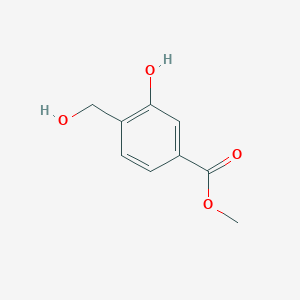
![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)
![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)
